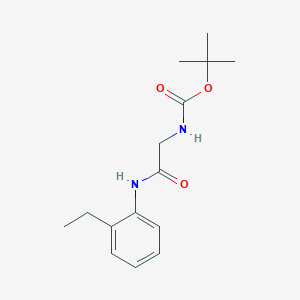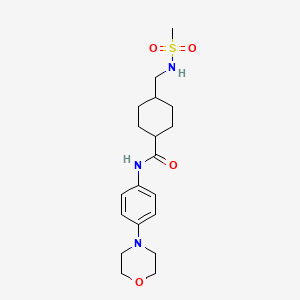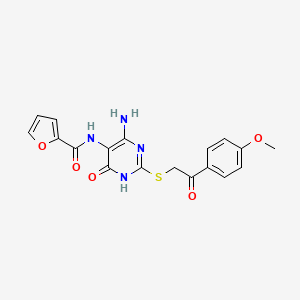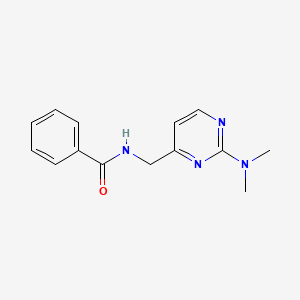
3-((2-Chloro-6-fluorobenzyl)thio)-6-(3,4-dimethoxyphenyl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-Chloro-6-fluorobenzyl)thio)-6-(3,4-dimethoxyphenyl)pyridazine, also known as CFP, is a pyridazine-based compound that has attracted significant attention from the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- The synthesis of various imidazo[1,2-b]pyridazines, including those with structural similarities to the compound , has been extensively studied. These compounds are synthesized from corresponding pyridazin-3-amine 2-oxides with α-bromoacetophenones, followed by alkylation (Barlin, Davies, Ireland, & Zhang, 1993).
- The crystal structure and Density Functional Theory (DFT) calculations of pyridazine derivatives have been analyzed to understand their molecular interactions and stability. These studies provide insights into the molecular structure of such compounds (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).
Biological Activities and Potential Applications
- Some pyridazine derivatives exhibit anticonvulsant activity. Their effectiveness in protecting rats against seizures has been evaluated, providing a basis for potential therapeutic applications (Kelley, Thompson, Styles, Soroko, & Cooper, 1995).
- Certain imidazo[1,2-b]pyridazines have shown anxiolytic activity and the ability to displace [3H]diazepam from rat brain membrane, indicating their potential in neurological research and therapy (Barlin, Davies, Glenn, Harrison, & Ireland, 1994).
Herbicidal and Antimicrobial Properties
- Pyridazine derivatives have been evaluated for herbicidal activity, with some showing effectiveness on radish and millet in pre-emergence tests. This suggests potential agricultural applications (Tamura & Jojima, 1963).
- The antimicrobial and antifungal activities of certain heterocyclic compounds, including those with pyridazine structures, have been investigated, indicating their potential use in medical applications (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).
Propiedades
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-(3,4-dimethoxyphenyl)pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2S/c1-24-17-8-6-12(10-18(17)25-2)16-7-9-19(23-22-16)26-11-13-14(20)4-3-5-15(13)21/h3-10H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSPWDSRADGDMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=C(C=CC=C3Cl)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine](/img/structure/B2375300.png)

![Ethyl 2-(2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2375302.png)
![N-[3-(Dimethylsulfamoyl)phenyl]-6-fluoro-5-methylpyridine-3-carboxamide](/img/structure/B2375305.png)
![Ethyl 4-bromo-5-[4-(dipropylsulfamoyl)benzoyl]oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate](/img/structure/B2375307.png)
![N-cyclohexyl-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2375308.png)

![N-(3-bromophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2375311.png)
![N-(3,4-dichlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2375312.png)

![3-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1-(4-chlorophenyl)-3-methylurea](/img/structure/B2375316.png)


